GSK484 hydrochloride

Description

Properties

IUPAC Name |

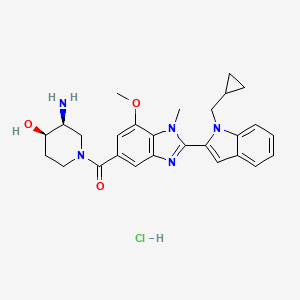

[(3S,4R)-3-amino-4-hydroxypiperidin-1-yl]-[2-[1-(cyclopropylmethyl)indol-2-yl]-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N5O3.ClH/c1-30-25-20(11-18(13-24(25)35-2)27(34)31-10-9-23(33)19(28)15-31)29-26(30)22-12-17-5-3-4-6-21(17)32(22)14-16-7-8-16;/h3-6,11-13,16,19,23,33H,7-10,14-15,28H2,1-2H3;1H/t19-,23+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MULKOGJHUZTANI-ADMBKAPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2OC)C(=O)N3CCC(C(C3)N)O)N=C1C4=CC5=CC=CC=C5N4CC6CC6.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(C=C(C=C2OC)C(=O)N3CC[C@H]([C@H](C3)N)O)N=C1C4=CC5=CC=CC=C5N4CC6CC6.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1652591-81-5 | |

| Record name | Methanone, [(3S,4R)-3-amino-4-hydroxy-1-piperidinyl][2-[1-(cyclopropylmethyl)-1H-indol-2-yl]-7-methoxy-1-methyl-1H-benzimidazol-5-yl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1652591-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

What is the mechanism of action of GSK484 hydrochloride?

An In-depth Technical Guide to the Mechanism of Action of GSK484 Hydrochloride

Introduction

This compound is a potent, selective, and reversible experimental drug that functions as an inhibitor of Peptidylarginine Deiminase 4 (PAD4).[1][2][3][4] Developed by GlaxoSmithKline, it serves as a crucial chemical probe for investigating the multifaceted roles of PAD4 in various physiological and pathological processes.[5] The enzyme PAD4 is strongly associated with inflammatory diseases, autoimmune disorders like rheumatoid arthritis, and some forms of cancer.[1][5] GSK484's primary mechanism revolves around its ability to prevent the PAD4-catalyzed citrullination of proteins, a post-translational modification integral to the formation of Neutrophil Extracellular Traps (NETs).[4] This guide provides a detailed examination of its mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: Inhibition of PAD4 and NETosis

The central mechanism of GSK484 is its direct inhibition of the PAD4 enzyme.

1. The Target: Peptidylarginine Deiminase 4 (PAD4) PAD4 is a calcium-dependent enzyme that catalyzes the conversion of arginine residues on proteins to citrulline, a process known as citrullination or deimination.[5] In neutrophils, a key target of PAD4 is histone proteins. The citrullination of histones neutralizes their positive charge, leading to chromatin decondensation. This profound chromatin decondensation is a critical step in NETosis, a unique form of programmed cell death where neutrophils release a web-like structure of decondensed chromatin and granular proteins (NETs) to trap and kill pathogens.[5][6] While essential for innate immunity, excessive or dysregulated NETosis is implicated in the pathogenesis of various inflammatory and autoimmune diseases.[5]

2. GSK484's Inhibitory Action GSK484 acts as a selective and reversible inhibitor of PAD4.[2][3][4] Key characteristics of its inhibitory action include:

-

High Affinity Binding : It demonstrates high-affinity binding to the low-calcium form of PAD4.[2][4][7]

-

Competitive Inhibition : It appears to be competitive with the substrate.[5][7]

-

Unique Binding Site : Crystallography studies have revealed that GSK484 binds to a distinct conformation of the PAD4 active site. This binding induces a re-ordering of key residues to form a β-hairpin, a different binding mode compared to other amidine-based PAD inhibitors.

-

Selectivity : GSK484 is highly selective for PAD4 over other PAD isozymes (PAD1, PAD2, PAD3).[4][7] It also showed minimal off-target activity when tested against a panel of 50 other proteins.

By binding to and inhibiting PAD4, GSK484 effectively blocks the citrullination of target proteins like histones. This prevents the subsequent chromatin decondensation, thereby disrupting the formation and release of NETs in both mouse and human neutrophils.[4][7]

Data Presentation: Quantitative Inhibitory Activity

The potency of GSK484 has been quantified in various assays, highlighting its dependence on calcium concentration, a critical cofactor for PAD4 activity.

| Parameter | Condition | Value | Reference |

| IC50 | Recombinant PAD4 (in the absence of Calcium) | 50 nM | [2][3][4] |

| IC50 | Recombinant PAD4 (in the presence of 2 mM Calcium) | 250 nM | [2] |

| Control IC50 | GSK106 (inactive control molecule) | > 100 µM | [5] |

Signaling Pathway Visualization

The following diagram illustrates the NETosis pathway and the specific point of intervention by GSK484.

Experimental Protocols

The mechanism of GSK484 has been elucidated through a series of in vitro and in vivo experiments.

1. In Vitro PAD4 Inhibition Assay (Ammonia Release)

This assay quantifies PAD4 activity by measuring the release of ammonia (B1221849) during the citrullination of a substrate.

-

Objective : To determine the IC50 of GSK484 on PAD4 enzymatic activity.

-

Substrate : Benzoyl-arginine ethyl ester (BAEE).[3]

-

Methodology :

-

Recombinant PAD4 enzyme is incubated with varying concentrations of GSK484.

-

The reaction is initiated by adding the BAEE substrate and calcium (e.g., 0.2 mM).[3]

-

The enzyme converts the arginine residue on BAEE to citrulline, releasing ammonia (NH₃) as a byproduct.

-

The amount of ammonia released is quantified, often using a colorimetric assay, which is proportional to PAD4 activity.

-

Data is plotted as percent inhibition versus GSK484 concentration to calculate the IC50 value.

-

2. Cell-Based Citrullination Assay

This protocol assesses the ability of GSK484 to inhibit PAD4 within a cellular context.

-

Objective : To confirm GSK484's selectivity for PAD4 over other PAD isozymes in cells.

-

Cell Lines : HEK293 cells engineered to stably express N-terminal FLAG-tagged PAD1, PAD2, PAD3, or PAD4.[3]

-

Methodology :

-

Cells are cultured to subconfluency and harvested.

-

Cell lysates are prepared in a buffer containing protease inhibitors.

-

Lysates are pre-incubated for approximately 20 minutes at 4°C with either GSK484 (e.g., 100 µM) or a vehicle control (DMSO).[3]

-

The citrullination reaction is initiated by adding calcium (e.g., 2 mM) and incubating for 30 minutes at 37°C.[3]

-

The reaction is stopped, and protein citrullination is assessed via Western blotting using antibodies that specifically detect citrullinated proteins.

-

3. In Vivo Efficacy Studies (Animal Models)

GSK484's effects have been studied in various disease models to confirm its in vivo activity against NETosis.

-

Objective : To evaluate the therapeutic potential of PAD4 inhibition by GSK484 in disease models.

-

Models and Protocols :

-

Cancer-Associated Kidney Injury : MMTV-PyMT mice are treated with GSK484 at a dose of 4 mg/kg daily via intraperitoneal (i.p.) injection for one week. Efficacy is measured by a reduction in neutrophils undergoing NETosis in peripheral blood and decreased proteinuria.[2][8]

-

Colorectal Cancer (CRC) Radiosensitivity : Nude mouse xenograft models with CRC cells are used. GSK484 injection is combined with radiation therapy to evaluate its effect on tumor growth and NET formation within the tumor microenvironment.[9][10]

-

Experimental Colitis : In a DSS-induced colitis model in C57BL/6 mice, GSK484 is administered via i.p. injection at 4 mg/kg four times over a 9-day period. The primary endpoint is the reduction of NETs in the colonic mucosa.[11][12][13]

-

Sepsis-Induced Lung Injury : In a cecal ligation and puncture (CLP) mouse model of sepsis, a single i.p. injection of GSK484 (4 mg/kg) is administered post-surgery. Efficacy is assessed by measuring inflammatory cytokines (IL-6, IL-1β) and markers of endothelial dysfunction.[14]

-

Experimental Workflow Visualization

The diagram below outlines a typical workflow for evaluating a PAD4 inhibitor like GSK484, from initial screening to in vivo testing.

Conclusion

This compound is a highly selective, reversible inhibitor of PAD4 that functions by potently binding to the enzyme's active site and preventing the citrullination of proteins, most notably histones. This action directly blocks the pathway leading to chromatin decondensation and the formation of Neutrophil Extracellular Traps. Its well-characterized mechanism, favorable pharmacokinetic profile, and proven efficacy in blocking NETosis in cellular and animal models make GSK484 an invaluable tool for researchers investigating the role of PAD4 and NETs in inflammation, autoimmunity, and oncology, and a promising candidate for further drug development.

References

- 1. GSK484 - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. GSK484 | Structural Genomics Consortium [thesgc.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. medkoo.com [medkoo.com]

- 8. Pharmacological targeting of peptidylarginine deiminase 4 prevents cancer-associated kidney injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. GSK484, an inhibitor of peptidyl arginine deiminase 4, increases the radiosensitivity of colorectal cancer and inhibits neutrophil extracellular traps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The PAD4 inhibitor GSK484 diminishes neutrophil extracellular trap in the colon mucosa but fails to improve inflammatory biomarkers in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The PAD4 inhibitor GSK484 diminishes neutrophil extracellular trap in the colon mucosa but fails to improve inflammatory biomarkers in experimental colitis | CoLab [colab.ws]

- 13. The PAD4 inhibitor GSK484 diminishes neutrophil extracellular trap in the colon mucosa but fails to improve inflammatory biomarkers in experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [GSK484, a PAD4 inhibitor, improves endothelial dysfunction in mice with sepsis-induced lung injury by inhibiting H3Cit expression] [pubmed.ncbi.nlm.nih.gov]

GSK484 Hydrochloride: A Potent and Selective PAD4 Inhibitor

An In-depth Technical Guide on the Target Selectivity Profile of GSK484 Hydrochloride for Researchers, Scientists, and Drug Development Professionals.

This compound is a potent, reversible, and highly selective inhibitor of Peptidylarginine Deiminase 4 (PAD4), a critical enzyme implicated in various inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the target selectivity profile of GSK484, detailing its inhibitory activity, the experimental methodologies used for its characterization, and the signaling pathways it modulates.

Target Selectivity Profile

GSK484 demonstrates exceptional selectivity for PAD4 over other PAD isozymes (PAD1, PAD2, and PAD3). This high degree of selectivity has been confirmed using both recombinant enzymes and cellular assays.[1] The inhibitory potency of GSK484 against PAD4 is calcium-dependent, showing higher affinity in low-calcium conditions.

| Target | Assay Type | IC50 | Conditions | Selectivity vs. PAD4 |

| PAD4 | Biochemical | 50 nM | In the absence of Calcium | - |

| PAD4 | Biochemical | 250 nM | In the presence of 2 mM Calcium | - |

| PAD1 | Biochemical | >35-fold less potent than PAD4 | - | >35x |

| PAD2 | Biochemical | >35-fold less potent than PAD4 | - | >35x |

| PAD3 | Biochemical | >35-fold less potent than PAD4 | - | >35x |

Table 1: Quantitative summary of this compound's target selectivity profile. The IC50 values highlight the potent inhibition of PAD4 and the significant selectivity over other PAD isozymes.

Mechanism of Action

GSK484 acts as a reversible inhibitor of PAD4.[1] Structural studies have revealed that GSK484 binds to a novel conformation of the PAD4 active site. This binding appears to be competitive with the enzyme's substrate.[1] By inhibiting PAD4, GSK484 effectively blocks the citrullination of proteins, a post-translational modification catalyzed by PAD enzymes. A key substrate of PAD4 is histone H3, and its citrullination is a critical step in the formation of Neutrophil Extracellular Traps (NETs). NETs are web-like structures composed of DNA, histones, and granular proteins that are released by neutrophils to trap and kill pathogens. However, excessive NET formation is implicated in the pathophysiology of various inflammatory and autoimmune diseases. GSK484's inhibition of PAD4 leads to a reduction in histone citrullination and a subsequent decrease in NET formation.[1]

Signaling Pathway

The primary signaling pathway modulated by GSK484 is the PAD4-mediated citrullination cascade that leads to NETosis. The following diagram illustrates this pathway and the point of intervention by GSK484.

Experimental Protocols

The following sections detail the key experimental methodologies used to characterize the target selectivity and functional effects of GSK484.

In Vitro PAD4 Enzyme Inhibition Assay (Ammonia Release Assay)

This biochemical assay quantifies the enzymatic activity of PAD4 by measuring the release of ammonia (B1221849), a byproduct of the citrullination reaction.

Methodology:

-

Enzyme and Inhibitor Preparation: Recombinant human PAD4 is diluted to the desired concentration in an appropriate assay buffer. GSK484 is serially diluted to generate a range of concentrations.

-

Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains the assay buffer, a specific concentration of GSK484 (or vehicle control), and the PAD4 enzyme.

-

Pre-incubation: The enzyme and inhibitor are pre-incubated together for a defined period to allow for binding.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of a substrate, such as benzoyl-L-arginine ethyl ester (BAEE).

-

Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

-

Reaction Termination and Detection: The reaction is stopped, and the amount of ammonia produced is quantified using a commercially available ammonia detection kit.

-

Data Analysis: The percentage of PAD4 inhibition is calculated for each GSK484 concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Citrullination Assay in HEK293 Cells

This cell-based assay is used to assess the ability of GSK484 to inhibit PAD4 activity within a cellular context.

Methodology:

-

Cell Culture and Transfection: HEK293 cells are cultured and stably transfected to overexpress individual PAD isozymes (PAD1, PAD2, PAD3, or PAD4), often with an epitope tag (e.g., FLAG) for detection.

-

Cell Lysis: Cells are harvested and lysed to release the cellular proteins, including the overexpressed PAD enzymes.

-

Inhibitor Treatment: The cell lysates are pre-incubated with GSK484 or a vehicle control.

-

Citrullination Reaction: The citrullination reaction is initiated by the addition of calcium to the lysates.

-

Western Blotting: The proteins in the lysates are separated by SDS-PAGE and transferred to a membrane. The levels of citrullinated proteins are detected using an anti-citrulline antibody. The expression of the tagged PAD isozymes is confirmed using an antibody against the tag.

-

Data Analysis: The intensity of the citrullinated protein bands is quantified to determine the extent of inhibition by GSK484.

Neutrophil Extracellular Trap (NET) Formation Assay

This assay directly measures the functional consequence of PAD4 inhibition by quantifying the formation of NETs.

Methodology:

-

Neutrophil Isolation: Neutrophils are isolated from fresh whole blood (human or mouse).

-

Cell Seeding: The isolated neutrophils are seeded onto coverslips or into multi-well plates.

-

Inhibitor Pre-treatment: The cells are pre-incubated with various concentrations of GSK484 or a vehicle control.

-

NETosis Induction: NET formation is induced by stimulating the neutrophils with an agent such as phorbol (B1677699) 12-myristate 13-acetate (PMA) or a calcium ionophore (e.g., ionomycin).

-

Fixation and Staining: After incubation, the cells are fixed and stained to visualize the NETs. Common staining methods include a DNA dye (e.g., Hoechst or PicoGreen) to visualize the extracellular DNA and an antibody against a NET-associated protein, such as citrullinated histone H3 (H3Cit).

-

Imaging and Quantification: The stained cells are imaged using fluorescence microscopy. The extent of NET formation is quantified by measuring the area of extracellular DNA or by counting the number of NET-releasing cells.

Conclusion

This compound is a powerful research tool characterized by its potent and selective inhibition of PAD4. Its well-defined target profile and mechanism of action make it an invaluable asset for investigating the role of PAD4 and protein citrullination in health and disease. The detailed experimental protocols provided in this guide offer a framework for the continued exploration of PAD4-targeted therapeutics.

References

GSK484 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GSK484 hydrochloride, a potent and selective inhibitor of Peptidylarginine Deiminase 4 (PAD4). This document details its chemical properties, mechanism of action, and key experimental protocols, offering a valuable resource for researchers in the fields of inflammation, autoimmune diseases, and oncology.

Chemical Properties and Data

This compound is a synthetic, reversible inhibitor of PAD4.[1] Its chemical and physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 1652591-81-5 | [1][2][3][4] |

| Molecular Formula | C₂₇H₃₂ClN₅O₃ | [1][3] |

| Molecular Weight | 510.0 g/mol (510.04 g/mol ) | [1][3] |

| Appearance | Crystalline solid | [2][4] |

| Purity | >98% | [1] |

| IC₅₀ (PAD4, no Ca²⁺) | 50 nM | [1][2][3][5][6][7] |

| IC₅₀ (PAD4, 2 mM Ca²⁺) | 250 nM | [5][6] |

| Solubility (DMF) | 30 mg/mL | [2][4] |

| Solubility (DMSO) | 25 mg/mL (to 50 mM) | [1][2][4] |

| Solubility (Ethanol) | 25 mg/mL | [2][4] |

| Solubility (Water) | 10 mg/mL | [2][4] |

Mechanism of Action and Signaling Pathway

GSK484 is a selective and reversible inhibitor of PAD4, an enzyme that catalyzes the conversion of arginine residues to citrulline on target proteins, a post-translational modification known as citrullination or deimination.[7][8] This process is particularly crucial in the formation of Neutrophil Extracellular Traps (NETs), a defense mechanism of neutrophils against pathogens.[7]

The binding of GSK484 to PAD4 is unique as it preferentially targets the low-calcium form of the enzyme.[2][8] This interaction induces a conformational change in the enzyme's active site, forming a β-hairpin structure that inhibits its catalytic activity.[9] By blocking PAD4, GSK484 effectively prevents the citrullination of histones, a critical step for chromatin decondensation and the subsequent release of NETs.[2][9]

The signaling pathway leading to NET formation and the inhibitory action of GSK484 are depicted in the following diagram:

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro PAD4 Enzyme Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of GSK484 on recombinant human PAD4.

Workflow:

Methodology:

-

Reagent Preparation :

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Prepare serial dilutions of GSK484 in the assay buffer.

-

Reconstitute recombinant human PAD4 enzyme in the assay buffer.

-

Prepare the substrate solution, such as N-α-benzoyl-L-arginine ethyl ester (BAEE).[5]

-

-

Assay Procedure :

-

Add the diluted GSK484 or vehicle control to the wells of a 96-well plate.

-

Add the diluted PAD4 enzyme to each well.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 30 minutes).[5]

-

Initiate the reaction by adding the BAEE substrate to each well.[5]

-

Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).[10]

-

-

Detection and Analysis :

-

Measure the product formation. For the BAEE substrate, this can be the release of ammonia, which can be quantified using a colorimetric or fluorometric assay.[5][11]

-

Calculate the percentage of PAD4 inhibition for each GSK484 concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

-

Neutrophil Extracellular Trap (NET) Formation Assay

This protocol describes how to assess the inhibitory effect of GSK484 on NET formation in isolated neutrophils.

Workflow:

Methodology:

-

Neutrophil Isolation : Isolate neutrophils from fresh human or mouse blood using density gradient centrifugation.

-

Cell Seeding and Treatment :

-

Resuspend the isolated neutrophils in a suitable culture medium (e.g., RPMI 1640).[2]

-

Seed the neutrophils onto poly-L-lysine coated coverslips in a 24-well plate and allow them to adhere.[2]

-

Pre-incubate the adherent neutrophils with various concentrations of GSK484 or a vehicle control (e.g., DMSO) for 30-60 minutes at 37°C.[2]

-

-

NET Induction and Staining :

-

Stimulate the neutrophils with a NET-inducing agent such as Phorbol 12-myristate 13-acetate (PMA) or ionomycin for 3-4 hours at 37°C.[2]

-

Fix the cells with 4% paraformaldehyde (PFA).[2]

-

Permeabilize the cells with a detergent like Triton X-100.[2]

-

Block non-specific binding with a blocking buffer (e.g., 3% BSA in PBS).[2]

-

Incubate with primary antibodies against NET components, such as anti-citrullinated histone H3 (CitH3) and anti-myeloperoxidase (MPO) or anti-neutrophil elastase (NE).[2]

-

Incubate with fluorescently labeled secondary antibodies.

-

Counterstain the DNA with a fluorescent dye like DAPI or Hoechst 33342.[2]

-

-

Imaging and Quantification :

-

Mount the coverslips onto microscope slides.

-

Visualize the stained cells using a fluorescence microscope.

-

Quantify NET formation by measuring the area of extracellular DNA and the intensity of the CitH3 and MPO/NE staining.

-

Cell Viability Assay

It is crucial to assess whether the observed effects of GSK484 are due to its specific inhibitory activity or to general cytotoxicity. The MTT or MTS assay is a common method for this purpose.

Methodology:

-

Cell Seeding : Seed the cells of interest (e.g., neutrophils or other cell lines) in a 96-well plate at an appropriate density.

-

Compound Treatment : Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).[12] Include vehicle-treated and untreated controls.

-

Assay Procedure (MTS Assay) :

-

Data Analysis : Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

Conclusion

This compound is a valuable research tool for investigating the role of PAD4 and NETosis in various physiological and pathological processes. Its high potency and selectivity make it a superior probe for elucidating the biological functions of PAD4. The detailed protocols provided in this guide offer a solid foundation for researchers to incorporate GSK484 into their experimental designs, contributing to a deeper understanding of PAD4-mediated pathways and the development of potential therapeutic interventions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. benchchem.com [benchchem.com]

- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 6. broadpharm.com [broadpharm.com]

- 7. The PAD4 inhibitor GSK484 diminishes neutrophil extracellular trap in the colon mucosa but fails to improve inflammatory biomarkers in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GSK484 | Structural Genomics Consortium [thesgc.org]

- 9. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Discovery and development of GSK484 as a PAD4 inhibitor

An In-depth Technical Guide to the Discovery and Development of GSK484, a Potent PAD4 Inhibitor

Introduction

Peptidylarginine deiminase 4 (PAD4) is a calcium-dependent enzyme that plays a critical role in various physiological and pathological processes by catalyzing the conversion of protein arginine residues to citrulline. This post-translational modification, known as citrullination or deimination, can alter protein structure and function. Dysregulated PAD4 activity has been strongly implicated in the pathogenesis of numerous diseases, including autoimmune disorders like rheumatoid arthritis (RA), various cancers, and inflammatory conditions.[1][2] In RA, PAD4-mediated citrullination of joint proteins is believed to create neoantigens that trigger an autoimmune response.[1] Furthermore, PAD4 is essential for the formation of Neutrophil Extracellular Traps (NETs), a defense mechanism where neutrophils release a web of decondensed chromatin and granular proteins to trap pathogens.[3][4] However, excessive NET formation (NETosis) can contribute to tissue damage, thrombosis, and inflammation in diseases such as sepsis, lupus, and cancer.[1][2]

The central role of PAD4 in these pathologies has made it an attractive therapeutic target. This has driven the development of specific inhibitors to modulate its activity. GSK484 has emerged as a potent, selective, and reversible inhibitor of PAD4, serving as a valuable chemical probe to investigate the enzyme's function and as a potential therapeutic agent.[1][5] This guide provides a comprehensive overview of the discovery, mechanism of action, and development of GSK484.

Discovery and Mechanism of Action

Developed by GlaxoSmithKline, GSK484 is a benzoimidazole derivative identified through drug screening and optimization efforts.[6][7] It is a selective and reversible inhibitor that potently binds to the low-calcium form of the PAD4 enzyme.[1][8] This is in contrast to earlier irreversible inhibitors, such as Cl-amidine, which preferentially target the active, high-calcium conformation of PAD4.[7]

The inhibitory characteristics of GSK484 are:

-

Reversible Binding: Mass spectrometry and dialysis have confirmed that GSK484 binds to PAD4 in a reversible manner.[7]

-

Potency: It demonstrates high-affinity binding to PAD4 with an IC50 of 50 nM in the absence of calcium.[1][6][9] Its potency is reduced in the presence of calcium, with a reported IC50 of 250 nM at a 2 mM calcium concentration.[10]

-

Selectivity: GSK484 is highly selective for PAD4 over other isoforms like PAD1, PAD2, and PAD3, as demonstrated in both cellular assays and with recombinant enzymes.[1][8] A related molecule, GSK106, is often used as a negative control due to its lack of inhibitory activity (IC50 > 100 µM).[1]

-

Novel Binding Mode: Detailed crystallographic studies have revealed that GSK484 and its analogs bind to a novel conformation of the PAD4 active site. This binding induces a re-ordering of key residues (633-645) to form a β-hairpin structure that packs over the inhibitor.[1][7] This unique binding mode contributes to its high affinity and selectivity.

Quantitative Data

The following tables summarize the key quantitative parameters defining the potency, selectivity, and pharmacokinetic profile of GSK484.

Table 1: In Vitro Potency and Selectivity of GSK484

| Compound | Target | Condition | IC50 | Reference(s) |

|---|---|---|---|---|

| GSK484 | PAD4 | No Calcium | 50 nM | [1][6][8][10] |

| PAD4 | 0.2 mM Calcium | ~250 nM | [7][10] | |

| PAD4 | 2 mM Calcium | 250 nM | [10] | |

| PAD1, PAD2, PAD3 | N/A | Selective (Specific values not detailed) | [1][8] |

| GSK106 (Negative Control) | PAD4 | N/A | > 100 µM |[1] |

Table 2: Pharmacokinetic Profile of GSK484 in Preclinical Species

| Species | Key Parameters | Reference(s) |

|---|---|---|

| Mouse & Rat | Favorable profile: Low-moderate clearance, good volume of distribution, and suitable half-life for in vivo studies. | [1][8] |

| Mouse | Half-life (T1/2) of 3.8 ± 1.5 h. |[11] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon the research conducted on GSK484.

Protocol 1: In Vitro PAD4 Enzyme Inhibition Assay

This assay determines the direct inhibitory activity of a compound on recombinant PAD4.

-

Materials: Recombinant human PAD4 enzyme, GSK484, assay buffer (e.g., 100 mM Tris-HCl pH 7.6, 10 mM CaCl₂, 5 mM DTT), a substrate such as N-α-benzoyl-L-arginine ethyl ester (BAEE) or a fluorescent substrate (e.g., Z-Arg-AMC), detection reagents, and a 96- or 384-well microplate.[12][13]

-

Preparation: Prepare serial dilutions of GSK484 in the assay buffer.

-

Enzyme Incubation: Add diluted recombinant PAD4 to the wells of the microplate. Add the GSK484 dilutions or vehicle (DMSO) to the respective wells and pre-incubate for 15-30 minutes at 37°C or room temperature.[12][13]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (e.g., BAEE).[13]

-

Detection and Analysis: Incubate for a set time (e.g., 30 minutes) at 37°C.[12] The reaction can be measured by detecting the ammonia (B1221849) released from the BAEE substrate or by measuring fluorescence if a fluorogenic substrate is used.[6][12] Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.[12]

Protocol 2: Cellular PAD4 Inhibition Assay

This protocol assesses the ability of GSK484 to inhibit PAD4 activity within a cellular context.

-

Cell Culture: Use cells expressing PAD4, such as HEK293 cells engineered to express FLAG-tagged PAD4 or primary neutrophils.[6][14]

-

Inhibitor Treatment: Pre-incubate the cells with various concentrations of GSK484 or vehicle control for a specified time (e.g., 20-60 minutes).[6][14]

-

Cell Lysis: Lyse the cells using a suitable buffer (e.g., 50 mM Tris-Cl, pH 7.4, 150 mM NaCl, 0.4% NP40 with protease inhibitors).[6]

-

Citrullination Reaction: For cell lysates, initiate the citrullination reaction by adding calcium (e.g., 2 mM) and incubate for 30 minutes at 37°C.[6]

-

Detection: Analyze the inhibition of citrullination of specific proteins (like histones) via Western blot using anti-citrullinated histone antibodies (e.g., anti-citH3).

Protocol 3: Neutrophil Extracellular Trap (NET) Formation Assay

This assay evaluates the effect of GSK484 on NETosis, a key downstream effect of PAD4 activation.

-

Neutrophil Isolation: Isolate primary neutrophils from fresh human or mouse blood.

-

Cell Seeding and Treatment: Seed the isolated neutrophils onto coverslips or plates and allow them to adhere. Pre-treat the cells with various concentrations of GSK484 or vehicle for 30-60 minutes.[14]

-

NET Induction: Stimulate NETosis by adding an inducing agent such as Phorbol 12-myristate 13-acetate (PMA), ionomycin, or bacteria (e.g., S. aureus). Incubate for 3-4 hours at 37°C.[12][13][14]

-

Fixation and Staining: Fix the cells with paraformaldehyde, permeabilize with Triton X-100, and block non-specific binding.[12][14]

-

Visualization and Quantification: Stain for NET components. Typically, this involves using an antibody against a citrullinated protein like citrullinated histone H3 (citH3) and a DNA stain (e.g., DAPI).[12] Visualize the NETs using fluorescence microscopy and quantify the extent of NET formation.

Visualizations: Pathways and Workflows

In Vivo Studies and Therapeutic Potential

GSK484's favorable pharmacokinetic profile has enabled its extensive use as an in vivo tool to probe the function of PAD4 in various disease models.[1][8] Administration of GSK484 has been shown to be effective in mitigating disease pathology across a range of conditions:

-

Cancer: In mouse models of colorectal cancer, GSK484 treatment increased the radiosensitivity of tumor cells, promoted DNA double-strand breaks, and inhibited NET formation both in vitro and in vivo.[15][16] It has also been shown to prevent cancer-associated kidney injury in mice by suppressing tumor-induced NETosis.[6][17]

-

Inflammatory and Autoimmune Diseases: GSK484 has been investigated for its anti-inflammatory effects.[5] In a mouse model of colitis, it diminished NETs in the colon mucosa.[11] In collagen-induced arthritis (CIA) models, GSK484 administration reduced arthritis severity and decreased macrophage infiltration.[15]

-

Cardiovascular and Organ Injury: The inhibitor has shown protective effects in models of myocardial infarction, ischemia-reperfusion injury, and deep vein thrombosis by limiting NET formation and inflammation.[1][18]

These studies collectively demonstrate that pharmacological inhibition of PAD4 with GSK484 is sufficient to disrupt NET formation in vivo, leading to therapeutic benefits in preclinical models of human diseases.

Conclusion

GSK484 is a well-characterized, potent, and selective reversible inhibitor of PAD4. Its unique mechanism of binding to the low-calcium form of the enzyme and the extensive data validating its activity in vitro and in vivo have established it as an indispensable chemical probe for the scientific community.[1] Research utilizing GSK484 has provided critical insights into the role of PAD4-mediated citrullination and NETosis in immunity, cancer, and autoimmune diseases. The promising results from numerous preclinical studies underscore the therapeutic potential of PAD4 inhibition and pave the way for the development of novel treatments for a host of debilitating conditions.

References

- 1. GSK484 | Structural Genomics Consortium [thesgc.org]

- 2. PAD4 and Its Inhibitors in Cancer Progression and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PAD4 is not essential for disease in the K/BxN murine autoantibody-mediated model of arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GSK484 - Wikipedia [en.wikipedia.org]

- 6. selleckchem.com [selleckchem.com]

- 7. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Discovery of Novel Potential Reversible Peptidyl Arginine Deiminase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. The PAD4 inhibitor GSK484 diminishes neutrophil extracellular trap in the colon mucosa but fails to improve inflammatory biomarkers in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. scispace.com [scispace.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. GSK484, an inhibitor of peptidyl arginine deiminase 4, increases the radiosensitivity of colorectal cancer and inhibits neutrophil extracellular traps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacological targeting of peptidylarginine deiminase 4 prevents cancer-associated kidney injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Biological Activity of GSK484 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK484 hydrochloride is a potent, selective, and reversible inhibitor of Peptidylarginine Deiminase 4 (PAD4), a critical enzyme implicated in various inflammatory and autoimmune diseases, as well as some cancers. This technical guide provides an in-depth overview of the biological activity of this compound, its mechanism of action, and detailed protocols for its in vitro and in vivo evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of PAD4 inhibition.

Introduction

Peptidylarginine deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine residues to citrulline. This process, known as citrullination or deimination, can alter the structure and function of proteins, leading to profound physiological and pathological consequences. Among the PAD isozymes, PAD4 has garnered significant attention due to its role in the formation of Neutrophil Extracellular Traps (NETs), a process implicated in the pathogenesis of various diseases including rheumatoid arthritis, lupus, thrombosis, and certain cancers.[1][2]

This compound has emerged as a key chemical probe for elucidating the biological functions of PAD4. Its high potency and selectivity for PAD4 over other PAD isozymes make it an invaluable tool for both basic research and preclinical drug development.[3][4] This guide will detail the biochemical and cellular activities of GSK484, its pharmacokinetic properties, and provide standardized protocols for its use in experimental settings.

Mechanism of Action

GSK484 is a reversible inhibitor of PAD4 that binds to the low-calcium form of the enzyme.[3][5] Unlike some other PAD inhibitors that act as irreversible covalent modifiers, the reversible nature of GSK484 offers a more controlled and potentially safer pharmacological profile. The binding of GSK484 to PAD4 appears to be competitive with the enzyme's substrate.[3]

The primary molecular consequence of PAD4 inhibition by GSK484 is the prevention of citrullination of key substrates, most notably histones. In neutrophils, PAD4-mediated citrullination of histones is a critical step in chromatin decondensation, a prerequisite for the formation of NETs.[6][7] By inhibiting this initial step, GSK484 effectively blocks the entire NETosis cascade.

Quantitative Data

The following tables summarize the key quantitative parameters defining the biological activity of this compound.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | Condition | IC50 | Reference(s) |

| Human PAD4 | Enzyme Inhibition | In the absence of Calcium | 50 nM | [4][8] |

| Human PAD4 | Enzyme Inhibition | In the presence of 2 mM Calcium | 250 nM | [4][8] |

Table 2: Selectivity Profile of this compound

| PAD Isozyme | Inhibition Status | Reference(s) |

| PAD1 | Selective for PAD4 over PAD1-3 | [3][5] |

| PAD2 | Selective for PAD4 over PAD1-3 | [3][5] |

| PAD3 | Selective for PAD4 over PAD1-3 | [3][5] |

Table 3: In Vivo Pharmacokinetic Parameters of GSK484

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (%) | Reference(s) |

| Mouse | IV | 5 | - | - | - | 3.8 ± 1.5 | - | [9][10] |

| Mouse | PO | 10 | 582 | 1.5 | 2540 | 3.9 | 39 | [10] |

| Rat | IV | 1 | - | - | - | - | - | [10] |

| Rat | PO | 10 | - | - | - | 3.4 - 4.9 | 33 | [10] |

Note: Pharmacokinetic parameters can vary depending on the specific study conditions, including the animal strain and formulation used.

Signaling Pathways and Experimental Workflows

PAD4 Signaling Pathway in NETosis

The inhibition of PAD4 by GSK484 directly impacts the signaling cascade leading to NET formation. The following diagram illustrates the key steps in this pathway and the point of intervention for GSK484.

References

- 1. In vitro Demonstration and Quantification of Neutrophil Extracellular Trap Formation [bio-protocol.org]

- 2. en.bio-protocol.org [en.bio-protocol.org]

- 3. benchchem.com [benchchem.com]

- 4. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GSK484 | Structural Genomics Consortium [thesgc.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. A Multifaceted Computational Approach to Identify PAD4 Inhibitors for the Treatment of Rheumatoid Arthritis (RA) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. biorxiv.org [biorxiv.org]

In-Depth Technical Guide: Preliminary Research on GSK484 Hydrochloride in Oncology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK484 hydrochloride is a potent and selective inhibitor of Peptidylarginine Deiminase 4 (PAD4), an enzyme implicated in the pathogenesis of various diseases, including cancer. This technical guide synthesizes the current preliminary research on GSK484 in oncology, focusing on its mechanism of action, preclinical efficacy in cancer models, and the underlying signaling pathways. The available data suggests that GSK484, primarily through the inhibition of PAD4 and subsequent modulation of neutrophil extracellular traps (NETs) and autophagy, enhances the radiosensitivity of cancer cells and inhibits tumor growth. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and key signaling pathways to support further investigation and development of GSK484 as a potential anti-cancer therapeutic.

Mechanism of Action

GSK484 is a reversible inhibitor of PAD4, binding to the low-calcium form of the enzyme.[1] PAD4 is an enzyme that catalyzes the conversion of arginine residues to citrulline on proteins, a post-translational modification known as citrullination. In the context of cancer, PAD4 is often overexpressed and its activity is associated with tumor progression and metastasis.[2]

One of the key downstream effects of PAD4 inhibition by GSK484 is the suppression of Neutrophil Extracellular Trap (NET) formation.[3][4] NETs are web-like structures composed of DNA, histones, and granular proteins released by neutrophils. In the tumor microenvironment, NETs can promote cancer cell proliferation, invasion, and metastasis.[2] By inhibiting PAD4-mediated citrullination of histones, a critical step in NET formation, GSK484 effectively reduces the pro-tumorigenic effects of NETs.[3][4]

Furthermore, GSK484 has been shown to modulate autophagy, a cellular process of self-digestion that can either promote or inhibit cancer cell survival depending on the context. In some cancer types, GSK484 inhibits irradiation-induced autophagy, thereby sensitizing cancer cells to radiation therapy.[5]

Quantitative Data

The following tables summarize the available quantitative data on the activity of this compound.

Table 1: In Vitro Inhibitory Activity of GSK484

| Target | Assay Conditions | IC50 (nM) | Reference |

| PAD4 | Enzymatic Assay (Calcium-free) | 50 | [1][6] |

| PAD4 | Enzymatic Assay (2 mM Calcium) | 250 | [6] |

Table 2: In Vitro Cytotoxicity of GSK484 in Triple-Negative Breast Cancer (TNBC) Cell Lines

| Cell Line | IC50 | Reference |

| MDA-MB-231 | Not explicitly stated, but graphical data available | [5][7] |

| BT-549 | Not explicitly stated, but graphical data available | [5][7] |

Note: While the exact IC50 values for cancer cell lines were not found in the searched literature, the referenced studies provide dose-response curves that indicate cytotoxic effects.

Table 3: In Vivo Efficacy of GSK484

| Cancer Model | Animal Model | Treatment | Outcome | Reference |

| Triple-Negative Breast Cancer | MDA-MB-231 Xenograft | GSK484 in combination with irradiation | Enhanced radiosensitivity, significant decline in tumor growth | [5] |

| Colorectal Cancer | Nude Mouse Xenograft | GSK484 | Promoted radiosensitivity and inhibited NET formation | [4] |

| Cancer-Associated Kidney Injury | MMTV-PyMT Mice | 4 mg/kg GSK484 daily for one week | Suppressed NETosis and reverted signs of kidney dysfunction | [6] |

Experimental Protocols

This section details the methodologies for key experiments cited in the preliminary research of GSK484 in oncology.

In Vitro Cell Viability and Proliferation Assays

-

Cell Lines: MDA-MB-231, BT-549 (Triple-Negative Breast Cancer), HCT116, SW480 (Colorectal Cancer).

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics, and cultured in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for specific durations (e.g., 24, 48, 72 hours).

-

Assay: Cell viability is assessed using standard methods such as the MTT or MTS assay, which measure mitochondrial metabolic activity. Absorbance is read using a microplate reader, and IC50 values are calculated from dose-response curves.

Western Blot Analysis

-

Purpose: To determine the protein expression levels of key signaling molecules.

-

Procedure:

-

Cells are treated with GSK484 and/or other agents (e.g., radiation).

-

Cells are lysed, and protein concentrations are determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., PAD4, JNK, p-JNK, LC3-I/II, p62).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Xenograft Models

-

Animal Model: Immunocompromised mice (e.g., BALB/c nude or SCID mice).

-

Cell Implantation:

-

Triple-Negative Breast Cancer (MDA-MB-231): 1 x 10^6 to 5 x 10^6 cells are suspended in a basement membrane matrix (e.g., Matrigel) and injected into the mammary fat pad.[8]

-

Colorectal Cancer (HCT116): 2 x 10^6 to 5 x 10^6 cells are suspended in saline or media and injected subcutaneously into the flank of the mice.[9]

-

-

Treatment Regimen:

-

Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups.

-

GSK484 is typically dissolved in a suitable vehicle (e.g., DMSO, saline) and administered via intraperitoneal (i.p.) injection. A common dosage is 4 mg/kg daily.[6]

-

For radiosensitivity studies, tumors are locally irradiated with a specified dose of radiation.

-

-

Monitoring and Endpoints:

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = 0.5 x length x width²).

-

Animal body weight and general health are monitored.

-

At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).

-

Signaling Pathways and Visualizations

GSK484 exerts its anti-cancer effects through the modulation of specific signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

GSK484 Mechanism of Action

GSK484 Experimental Workflow for In Vivo Studies

GSK484-Mediated Inhibition of Autophagy via the JNK Pathway

Conclusion and Future Directions

The preliminary research on this compound in oncology indicates its potential as a novel therapeutic agent, particularly as a radiosensitizer. Its well-defined mechanism of action as a PAD4 inhibitor and its ability to suppress NET formation provide a strong rationale for its further development. However, several knowledge gaps need to be addressed. Future research should focus on:

-

Determining the precise IC50 values of GSK484 in a broader range of cancer cell lines.

-

Conducting more extensive in vivo efficacy studies to establish optimal dosing and treatment schedules and to quantify tumor growth inhibition.

-

Elucidating the detailed molecular mechanisms by which PAD4 inhibition modulates the JNK pathway and autophagy.

-

Investigating the potential of GSK484 in combination with other anti-cancer therapies beyond radiotherapy.

Addressing these areas will be crucial in advancing this compound from a promising preclinical compound to a potential clinical candidate for the treatment of various cancers.

References

- 1. caymanchem.com [caymanchem.com]

- 2. PAD4 and Its Inhibitors in Cancer Progression and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Studying Triple Negative Breast Cancer Using Orthotopic Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

The Effect of GSK484 Hydrochloride on Histone Citrullination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histone citrullination, an epigenetic modification catalyzed by Peptidylarginine Deiminase (PAD) enzymes, is increasingly recognized for its role in gene regulation, chromatin structure, and the innate immune response. The isoform PAD4 is a key enzyme in this process, particularly in neutrophils where its activity is linked to the formation of Neutrophil Extracellular Traps (NETs), a process implicated in various inflammatory and autoimmune diseases. GSK484 hydrochloride has emerged as a potent, selective, and reversible inhibitor of PAD4, providing a critical tool to investigate the biological consequences of PAD4 inhibition and its therapeutic potential. This technical guide provides an in-depth overview of GSK484's effect on histone citrullination, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction to this compound

This compound is a small molecule inhibitor that selectively targets the PAD4 enzyme.[1] It is a reversible inhibitor that demonstrates high-affinity binding to the low-calcium conformation of PAD4.[1][2] This specificity allows for the targeted investigation of PAD4's role in cellular processes, distinguishing its effects from those of other PAD isoforms.[1] Crystallography studies have revealed that GSK484 binds to a novel conformation of the PAD4 active site, where key residues are reordered to form a β-hairpin.[1] This unique binding mode differs from other known PAD inhibitors.

The inhibition of PAD4 by GSK484 has been shown to block the citrullination of its target proteins, most notably histones, in various cell types, including human and mouse neutrophils.[1] This has made GSK484 an invaluable chemical probe for studying the downstream effects of histone citrullination, such as chromatin decondensation and NET formation.[1][3]

Quantitative Data: Potency and Efficacy of GSK484

The inhibitory activity of GSK484 has been quantified in various biochemical and cellular assays. The following tables summarize the key data regarding its potency and efficacy.

Table 1: Biochemical Potency of GSK484 against PAD4

| Assay Type | Condition | IC50 Value | References |

| Fluorescence Polarization | 0 mM Calcium | 50 nM | [1][2][4] |

| Fluorescence Polarization | 2 mM Calcium | 250 nM | [2][5] |

| NH3 Release Assay | 0.2 mM Calcium (BAEE substrate) | ~250 nM | [2][4] |

IC50: Half-maximal inhibitory concentration. BAEE: Benzoyl-arginine ethyl ester.

Table 2: Cellular Efficacy of GSK484 in Inhibiting Histone Citrullination

| Cell Type | Stimulant | Assay Method | Effective Concentration | Effect | References |

| Mouse Neutrophils | Ionomycin | Immunofluorescence | 10 µM | Dramatically diminished H3 citrullination | [6] |

| Human Neutrophils | Calcium Ionophore | Western Blot/Imaging | Not specified | Inhibition of citrullination | [6] |

| HL-60 Cells | Calcium Ionophore | ELISA | < 10 nM (EC50) | Suppression of citrullinated histone H3 | [7] |

| Human Primary Neutrophils | Calcium Ionophore | ELISA | < 10 nM (EC50) | Suppression of citrullinated histone H3 | [7] |

EC50: Half-maximal effective concentration.

Signaling Pathways and Logical Relationships

PAD4-Mediated Histone Citrullination and its Inhibition by GSK484

The following diagram illustrates the central role of PAD4 in histone citrullination and how GSK484 intervenes in this process. In the presence of high intracellular calcium, PAD4 becomes activated and translocates to the nucleus, where it catalyzes the conversion of arginine residues on histone tails to citrulline. This modification neutralizes the positive charge of the histone tail, leading to chromatin decondensation. GSK484 acts as a direct inhibitor of PAD4's enzymatic activity.

GSK484's Role in Preventing NETosis

A major consequence of PAD4-mediated histone citrullination in neutrophils is the formation of Neutrophil Extracellular Traps (NETs). The decondensation of chromatin is a critical step in this process, which culminates in the release of a web of DNA, histones, and granular proteins that trap and kill pathogens. However, excessive NETosis is implicated in the pathology of several diseases. GSK484, by inhibiting histone citrullination, effectively blocks NET formation.

References

- 1. GSK484 | Structural Genomics Consortium [thesgc.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The PAD4 inhibitor GSK484 diminishes neutrophil extracellular trap in the colon mucosa but fails to improve inflammatory biomarkers in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. scispace.com [scispace.com]

- 6. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Potent Inhibitor of PAD4 Suppresses Histone Citrullination in Vitro and in Vivo - ACR Meeting Abstracts [acrabstracts.org]

An In-depth Technical Guide to the Solubility and Stability of GSK484 Hydrochloride for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of GSK484 hydrochloride, a selective and reversible inhibitor of peptidylarginine deiminase 4 (PAD4). The information herein is intended to support researchers in the effective design and execution of in vitro and in vivo studies involving this compound.

Core Properties of this compound

This compound is a potent tool for investigating the role of PAD4 in various physiological and pathological processes, including inflammation, autoimmune diseases, and cancer. A thorough understanding of its solubility and stability is paramount for obtaining reliable and reproducible experimental results.

Solubility of this compound

The solubility of this compound has been determined in a range of common laboratory solvents. This data is crucial for the preparation of stock solutions and experimental media.

Quantitative Solubility Data

| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |

| DMSO | 25 - 100 | 49.01 - 196.07 | Sonication may be required.[1][2] |

| Water | 8 - 10 | 15.68 - 19.61 | Sonication may be required.[2][3] |

| Ethanol (B145695) | 25 - 100 | 49.01 - 196.07 | |

| DMF | 30 | 58.82 | |

| 10% DMSO in 90% Corn Oil | ≥ 2.08 | ≥ 4.08 | Warming may be required.[4] |

| 10% DMSO in 90% Saline (with 20% SBE-β-CD) | ≥ 2.08 | ≥ 4.08 | [4] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 | ≥ 4.08 | For in vivo use.[5] |

Note: The molecular weight of this compound is 510.03 g/mol . The provided solubility values are derived from various supplier datasheets and may vary based on the specific lot and experimental conditions.

Experimental Protocols for Solution Preparation

-

Weigh out 5.1 mg of this compound powder.

-

Add 1 mL of high-purity, anhydrous DMSO.

-

Vortex thoroughly to dissolve. If necessary, use an ultrasonic bath for a short period to ensure complete dissolution.

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Prepare a stock solution of this compound in 99.9% ethanol at a concentration of 25 mg/mL.

-

Shortly before injection, dilute the stock solution 1:50 in sterile 0.9% NaCl (saline).

-

The final concentration for injection will be 0.5 mg/mL. For a 4 mg/kg dose in a 20 g mouse, inject 160 µL of this solution.

Experimental Workflow for Solution Preparation

Caption: Workflow for preparing this compound solutions.

Stability of this compound

The stability of this compound is critical for ensuring the accuracy and validity of experimental data over time.

Storage and Stability Data

| Form | Storage Temperature | Recommended Duration | Notes |

| Solid Powder | -20°C | Up to 3 years | Store in a dry, dark place.[6] |

| In Solvent | -80°C | Up to 1 year | Avoid repeated freeze-thaw cycles.[6] |

Note: One supplier suggests a stability of ≥ 4 years when stored at -20°C, though the specific conditions of this determination are not detailed.

Recommended Experimental Protocol for Stability Assessment

A formal stability study for this compound in a specific solvent or formulation should be conducted according to established guidelines. The following is a recommended protocol based on general principles of chemical stability testing.

-

Solution Preparation: Prepare a solution of this compound at a known concentration in the solvent or formulation of interest.

-

Aliquoting: Dispense the solution into multiple, tightly sealed vials to be stored under different conditions.

-

Storage Conditions: Store the aliquots at a minimum of three temperatures:

-

-20°C (long-term storage)

-

4°C (refrigerated)

-

Room temperature (ambient)

-

-

Time Points: Analyze the samples at regular intervals (e.g., 0, 1, 3, 6, and 12 months).

-

Analysis: At each time point, determine the concentration and purity of this compound using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The appearance of new peaks in the chromatogram would indicate degradation.

-

Data Evaluation: Compare the results at each time point to the initial (time 0) data to determine the rate of degradation and establish a reliable shelf-life under the tested conditions.

Logical Flow for a Stability Study

Caption: A logical workflow for conducting a stability study.

Mechanism of Action and Relevant Signaling Pathway

GSK484 is a selective inhibitor of PAD4, an enzyme that plays a crucial role in the process of NETosis (Neutrophil Extracellular Trap formation).

PAD4-Mediated NETosis Signaling Pathway

Upon stimulation by various signals (e.g., pathogens, inflammatory cytokines), neutrophils initiate a signaling cascade that leads to the activation of PAD4. This process is calcium-dependent. Activated PAD4 in the nucleus catalyzes the citrullination of arginine residues on histones. This modification reduces the positive charge of histones, weakening their interaction with the negatively charged DNA backbone. The result is chromatin decondensation, a critical step for the eventual release of neutrophil extracellular traps (NETs), which are web-like structures of DNA, histones, and granular proteins that trap and kill pathogens.

PAD4-Mediated NETosis Pathway

Caption: The signaling pathway of PAD4-mediated NETosis.

Conclusion

This technical guide provides essential data and protocols for the effective use of this compound in research. Adherence to the outlined procedures for solution preparation and storage will contribute to the generation of high-quality, reproducible data. Researchers are encouraged to perform their own validation of solubility and stability within their specific experimental systems.

References

- 1. PAD4 mediated histone hypercitrullination induces heterochromatin decondensation and chromatin unfolding to form neutrophil extracellular trap-like structures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. lifetechindia.com [lifetechindia.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | GTPL8577 | PAD4 Inhibitor | TargetMol [targetmol.com]

Sourcing and Application of High-Purity GSK484 Hydrochloride for Laboratory Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of GSK484 hydrochloride, a potent and selective inhibitor of Peptidylarginine Deiminase 4 (PAD4). It is intended to serve as a comprehensive resource for researchers in academia and industry, offering detailed information on sourcing high-purity compounds, experimental protocols, and the underlying biological pathways.

Introduction to this compound

GSK484 is a reversible and selective inhibitor of PAD4, an enzyme that catalyzes the conversion of arginine residues to citrulline on target proteins, a post-translational modification known as citrullination or deimination.[1] PAD4 plays a crucial role in various physiological and pathological processes, including gene regulation, immune response, and the formation of Neutrophil Extracellular Traps (NETs).[1] Dysregulation of PAD4 activity has been implicated in inflammatory and autoimmune diseases such as rheumatoid arthritis, as well as in some cancers.[2] this compound offers a valuable tool for investigating the biological functions of PAD4 and for preclinical studies exploring the therapeutic potential of PAD4 inhibition.

High-Purity this compound for Laboratory Use: Supplier Comparison

The procurement of high-purity chemical probes is paramount for reproducible and reliable experimental outcomes. Several reputable suppliers offer this compound for laboratory use. The following table summarizes key data from prominent vendors to facilitate an informed purchasing decision.

| Supplier | Purity | Available Quantities | Price (USD) | Notes |

| Cayman Chemical | ≥95% | 5 mg, 10 mg, 50 mg | $209 (5mg) | Offers detailed product information and technical support.[3][4] |

| MedchemExpress | 99.48% | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg, 200 mg, 500 mg, 1 g | $190 (5mg) | Provides a detailed data sheet with HPLC and NMR data.[5] |

| Selleck Chemicals | >98% (HPLC) | 5 mg, 10 mg, 50 mg, 100 mg | Contact for pricing | Quality confirmed by NMR & HPLC. |

| Abcam | >98% | 500 µg, 1 mg, 5 mg | Contact for pricing | Formerly a BioVision product.[6] |

| Sigma-Aldrich | ≥98% (HPLC) | Contact for availability | Contact for pricing | Part of the SGC epigenetic probes collection.[1] |

| MedKoo Biosciences | >98% | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg, 200 mg, 500 mg, 1 g, 2 g | $150 (5mg) | Provides a certificate of analysis.[4] |

Mechanism of Action and Signaling Pathway

GSK484 acts as a potent inhibitor of PAD4. It demonstrates high-affinity binding to the low-calcium form of the enzyme, with a reported IC50 of approximately 50 nM in the absence of calcium.[5][6] In the presence of 2 mM calcium, the potency is reduced, with an IC50 of around 250 nM.[5][6] GSK484 is selective for PAD4 over other PAD isoforms (PAD1-3).[3] By inhibiting PAD4, GSK484 blocks the citrullination of target proteins, most notably histones. This inhibition of histone citrullination prevents the chromatin decondensation required for the formation of Neutrophil Extracellular Traps (NETs), a critical process in the innate immune response.[1][3]

Experimental Protocols

The following are detailed protocols for key experiments involving this compound, compiled from various research articles and supplier documentation.

In Vitro PAD4 Enzyme Inhibition Assay

This assay determines the IC50 value of GSK484 against recombinant PAD4.

Materials:

-

Recombinant human PAD4 enzyme

-

This compound

-

Assay Buffer: 100 mM HEPES, 50 mM NaCl, 2 mM DTT, pH 8.0

-

Substrate: N-α-benzoyl-L-arginine ethyl ester (BAEE)

-

Ammonia (B1221849) detection reagent

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add recombinant PAD4 enzyme diluted in Assay Buffer.

-

Add the diluted GSK484 or DMSO (vehicle control) to the wells and pre-incubate for 30 minutes at room temperature.

-

Initiate the reaction by adding the BAEE substrate.

-

Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Stop the reaction and measure the amount of ammonia released using a colorimetric or fluorometric method.[6]

-

Calculate the percent inhibition for each GSK484 concentration and determine the IC50 value using a suitable curve-fitting software.

Cellular Citrullination Assay in Neutrophils

This protocol assesses the ability of GSK484 to inhibit intracellular citrullination in response to a stimulus.

Materials:

-

Isolated primary human or mouse neutrophils

-

This compound

-

Cell culture medium (e.g., RPMI)

-

Stimulating agent (e.g., Phorbol 12-myristate 13-acetate (PMA) or calcium ionophore A23187)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Antibodies: Anti-citrullinated histone H3 (CitH3), total histone H3, and a loading control (e.g., β-actin)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Isolate neutrophils from fresh blood using density gradient centrifugation.

-

Pre-treat the isolated neutrophils with various concentrations of GSK484 or DMSO for 30-60 minutes.

-

Stimulate the cells with PMA (e.g., 100 nM) or A23187 (e.g., 5 µM) for 1-4 hours to induce citrullination.

-

Lyse the cells with ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against CitH3 and total H3.

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities to determine the extent of citrullination inhibition.

In Vitro NETosis Assay

This assay visualizes and quantifies the formation of Neutrophil Extracellular Traps (NETs).

Materials:

-

Isolated primary neutrophils

-

This compound

-

NET-inducing stimulus (e.g., PMA, ionomycin)

-

DNA stain (e.g., Hoechst 33342 or SYTOX Green)

-

Antibodies for immunofluorescence (e.g., anti-myeloperoxidase (MPO), anti-neutrophil elastase (NE), anti-CitH3)

-

Fluorescence microscope

Procedure:

-

Seed isolated neutrophils on coverslips coated with poly-L-lysine.

-

Pre-treat the cells with GSK484 or vehicle for 30-60 minutes.

-

Stimulate the cells with a NET-inducing agent for 3-4 hours.

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells if performing immunofluorescence.

-

Stain for DNA and, optionally, for NET-associated proteins (MPO, NE, CitH3) using specific antibodies and fluorescently labeled secondary antibodies.

-

Visualize the cells using a fluorescence microscope.

-

Quantify NET formation by measuring the area of extracellular DNA or by counting the number of NET-releasing cells.

In Vivo Studies

This compound has been utilized in various animal models to investigate the in vivo roles of PAD4.

Animal Models:

-

MMTV-PyMT and RIP1-Tag2 mouse models: Used to study the role of PAD4 in cancer.

-

Collagen-induced arthritis (CIA) model in mice: A common model for rheumatoid arthritis.

Administration:

-

GSK484 is typically administered via intraperitoneal (IP) injection.

-

A common dosage used in mice is 4 mg/kg daily.

-

For in vivo use, GSK484 can be formulated in a vehicle such as 0.5% methylcellulose (B11928114) in water or a solution of DMSO and saline.

Summary of Quantitative Data

The following table presents a summary of key quantitative data for this compound from various studies.

| Parameter | Value | Conditions | Reference |

| IC50 (PAD4) | 50 nM | In the absence of Ca2+ | [5][6] |

| IC50 (PAD4) | 250 nM | In the presence of 2 mM Ca2+ | [5][6] |

| In Vitro Effective Concentration | 10 µM | Inhibition of NET formation in mouse and human neutrophils | [7] |

| In Vivo Dosage (Mouse) | 4 mg/kg/day | Intraperitoneal injection |

Logical Relationships in Supplier Selection

Choosing the right supplier for a critical research chemical like this compound involves considering several factors beyond just the price. The following diagram illustrates the logical relationships between these factors.

Conclusion

This compound is an indispensable tool for researchers investigating the multifaceted roles of PAD4 in health and disease. This guide provides a comprehensive starting point for sourcing high-purity compounds and designing robust experimental protocols. By carefully selecting suppliers and adhering to well-defined methodologies, researchers can ensure the generation of high-quality, reproducible data, thereby advancing our understanding of PAD4 biology and its therapeutic potential.

References

- 1. GSK484 | Structural Genomics Consortium [thesgc.org]

- 2. GSK484 - Wikipedia [en.wikipedia.org]

- 3. selleckchem.com [selleckchem.com]

- 4. medkoo.com [medkoo.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. scispace.com [scispace.com]

- 7. This compound | GTPL8577 | PAD4 Inhibitor | TargetMol [targetmol.com]

Technical Guide: GSK484 Hydrochloride Safety, Handling, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and experimental use of GSK484 hydrochloride, a selective and reversible inhibitor of peptidylarginine deminase 4 (PAD4). The information is intended to guide laboratory personnel in the safe and effective use of this compound in research settings.

Chemical and Physical Properties

This compound is a crystalline solid.[1] Key physical and chemical properties are summarized below.

| Property | Value | Reference |

| Chemical Name | [(3S,4R)-3-amino-4-hydroxy-1-piperidinyl][2-[1-(cyclopropylmethyl)-1H-indol-2-yl]-7-methoxy-1-methyl-1H-benzimidazol-5-yl]-methanone, monohydrochloride | [1] |

| Molecular Formula | C₂₇H₃₁N₅O₃ • HCl | [1] |

| Molecular Weight | 510.0 g/mol | [1] |

| Appearance | A crystalline solid | [1] |

| Solubility | DMF: 30 mg/mL, DMSO: 25 mg/mL, Ethanol (B145695): 25 mg/mL, Water: 10 mg/mL | [1] |

| Storage Temperature | -20°C | |

| Stability | ≥ 4 years at -20°C | [1] |

Safety and Handling

Hazard Identification

A formal GHS classification for this compound is not specified in the provided search results. However, as a novel chemical entity, it should be treated as a substance of unknown toxicity.

Precautionary Measures

Standard precautions for handling chemical compounds in a laboratory setting should be implemented.

| Precaution Category | Recommended Guidelines |

| Engineering Controls | Handle in a well-ventilated area, preferably in a chemical fume hood. |

| Personal Protective Equipment (PPE) | - Eye Protection: Wear chemical safety goggles. - Hand Protection: Wear compatible chemical-resistant gloves. - Skin and Body Protection: Wear a laboratory coat. |

| Hygiene Measures | Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention. |

| Skin Contact | Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if symptoms occur. |

| Eye Contact | Flush eyes with plenty of water for at least 15 minutes. Assure adequate flushing by separating the eyelids with fingers. Get medical attention. |

| Ingestion | Wash out mouth with water provided person is conscious. Call a physician. |

Fire-Fighting Measures

| Aspect | Guideline |

| Suitable Extinguishing Media | Use water spray, carbon dioxide, dry chemical powder, or alcohol-resistant foam. |

| Specific Hazards Arising from the Chemical | Emits toxic fumes under fire conditions. |

| Special Protective Equipment for Firefighters | Wear self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes. |

Accidental Release Measures

| Aspect | Procedure |

| Personal Precautions | Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. |

| Environmental Precautions | Do not let product enter drains. |

| Methods for Cleaning Up | Sweep up and shovel. Keep in suitable, closed containers for disposal. |

Experimental Protocols

GSK484 is a potent and selective inhibitor of PAD4, and it is utilized in a variety of in vitro and in vivo experimental settings to investigate the role of PAD4 in biological processes.

In Vitro PAD4 Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of GSK484 on PAD4 in a cell-based assay.

Materials:

-

HEK293 cells stably expressing N-terminal FLAG-tagged PAD4.[2]

-

Cell lysis buffer (50 mM Tris-Cl, pH 7.4, 1.5 mM MgCl₂, 5% glycerol, 150 mM NaCl, 25 mM NaF, 1 mM Na₃VO₄, 0.4% NP40, 1 mM DTT with protease inhibitors).[2]

-

This compound.

-

DMSO (vehicle control).

-

Calcium chloride (CaCl₂).

-

Reagents for SDS-PAGE and Western blotting.

Procedure:

-

Culture HEK293 cells expressing FLAG-tagged PAD4 to sub-confluency.[2]

-

Harvest cells and lyse them in the appropriate lysis buffer.[2]

-

Pre-incubate the cell lysates with varying concentrations of this compound (or DMSO as a vehicle control) for 20 minutes at 4°C.[2]

-

Initiate the citrullination reaction by adding CaCl₂ to a final concentration of 2 mM.[2]

-

Incubate the reaction mixture for 30 minutes at 37°C.[2]

-

Stop the reaction and analyze the level of protein citrullination by SDS-PAGE and Western blotting using an anti-citrulline antibody.[2]